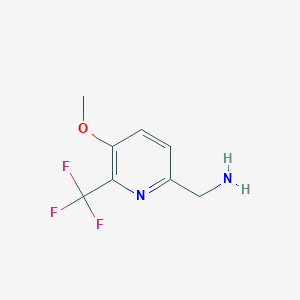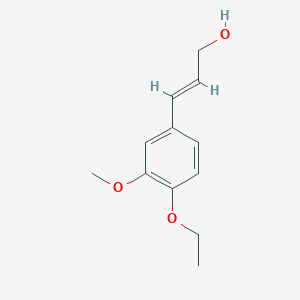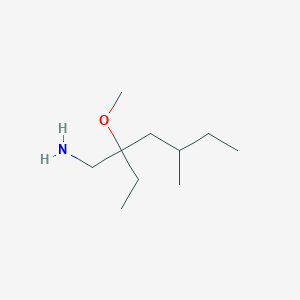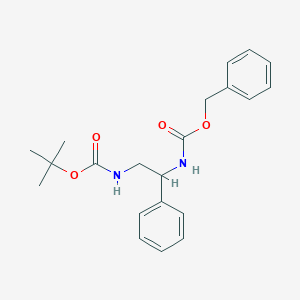![molecular formula C14H17NO3S B13098575 4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid CAS No. 88761-86-8](/img/structure/B13098575.png)
4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid is a complex organic compound that features a unique structure combining an isoindole ring with a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the isoindole core, which can be synthesized through cyclization reactions involving suitable precursors. The introduction of the hydroxyethylthio group can be achieved through nucleophilic substitution reactions, where a thiol group is reacted with an appropriate electrophile. The final step involves the addition of the butanoic acid moiety, which can be introduced through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The isoindole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The isoindole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Propiedades
Número CAS |
88761-86-8 |
|---|---|
Fórmula molecular |
C14H17NO3S |
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
4-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]butanoic acid |
InChI |
InChI=1S/C14H17NO3S/c16-8-9-19-14-12-5-2-1-4-11(12)10-15(14)7-3-6-13(17)18/h1-2,4-5,10,16H,3,6-9H2,(H,17,18) |
Clave InChI |
CAOAJOKWKMWKKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN(C(=C2C=C1)SCCO)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


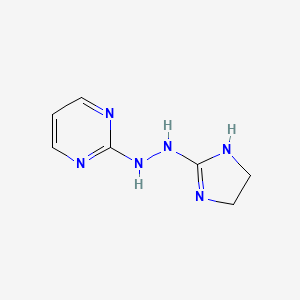
![2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098502.png)
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
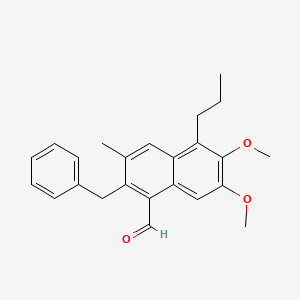
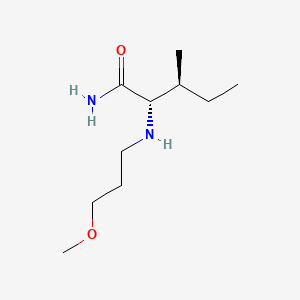
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)
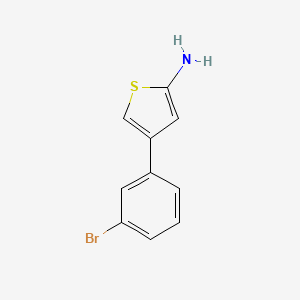

![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)
